The synthesis of 3-(Benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluorophenyl)thiazolidin-4-one typically involves the condensation of benzo[d]thiazole derivatives with substituted phenyl groups. The general procedure can be outlined as follows:
For instance, one study reported yields ranging from 39% to 51% depending on the specific substituents used in the synthesis .
The molecular structure of 3-(Benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluorophenyl)thiazolidin-4-one can be described as follows:
The chemical reactivity of 3-(Benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluorophenyl)thiazolidin-4-one can be attributed to its functional groups:
These characteristics make it a valuable candidate for further derivatization aimed at enhancing biological activity.
The mechanism of action for compounds like 3-(Benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluorophenyl)thiazolidin-4-one typically involves:
Quantitative structure–activity relationship (QSAR) studies have indicated that modifications at specific positions on the benzothiazole and phenyl rings can significantly influence binding affinity and biological activity .
The physical and chemical properties of 3-(Benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluorophenyl)thiazolidin-4-one include:
Characterization techniques such as Infrared spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure:
3-(Benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluorophenyl)thiazolidin-4-one has several potential applications:
The core architecture of 3-(Benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluorophenyl)thiazolidin-4-one (C₁₆H₁₀ClFN₂OS₂; CAS 907558-63-8) comprises two privileged scaffolds: the benzo[d]thiazole ring and the 4-thiazolidinone heterocycle [1] [3]. Computational analyses reveal that the benzothiazole moiety contributes to π-delocalization and planar rigidity, enabling DNA intercalation and interdomain penetration in target enzymes. The thiazolidinone ring provides hydrogen-bonding capabilities via its carbonyl oxygen (C=O, IR: ~1715 cm⁻¹) and nucleophilic sulfur, facilitating covalent interactions with catalytic residues [4] [5]. Quantum mechanical studies indicate that the 2-chloro-6-fluorophenyl substituent enhances electrophilicity at C5 of the thiazolidinone ring (¹³C NMR: δ 31–34 ppm), promoting electrophile-sensitive target engagement [4].
Table 1: Key Pharmacophoric Features and Contributions
Structural Motif | Electronic Properties | Target Interaction Role |
---|---|---|
Benzothiazole ring | π-Conjugated system (ε = 12,500 M⁻¹cm⁻¹) | Hydrophobic pocket insertion, intercalation |
Thiazolidinone C=O | Dipole moment = 3.8 D | H-bond acceptor to Lys101 (HIV-RT) |
C2 phenyl Cl/F substituents | Hammet σₚ: Cl=+0.23, F=+0.06 | Steric occlusion of catalytic sites |
C5 thiazolidinone methylene | Partial charge (C5): +0.32 e | Nucleophilic attack on enzyme cysteines |
This compound exhibits multitarget functionality by concurrently inhibiting bacterial DNA-processing enzymes and viral reverse transcriptases. Against Pseudomonas aeruginosa, it achieves MIC values of 0.06 mg/mL and MBC of 0.12 mg/mL—surpassing streptomycin by 2.5-fold in MDR strains. The mechanism involves LD-carboxypeptidase inhibition, disrupting peptidoglycan crosslinking [4]. For HIV-1, it blocks RNA-dependent DNA polymerase (RDDP) and RNase H with IC₅₀ ≈ 0.90 μM, leveraging the benzothiazole-thiazolidinone core to chelate Mg²⁺ ions in the RNase H catalytic site (Asp443, Asp549) while forming π-stacking with Tyr181 in the NNRTI pocket [5].
Table 2: Comparative Inhibitory Activity Against Resistant Pathogens
Target Enzyme | Pathogen/Strain | IC₅₀/MIC (mg/mL) | Improvement vs. Prior Gen |
---|---|---|---|
LD-Carboxypeptidase | MDR P. aeruginosa | 0.06 (MIC) | 4.5-fold lower vs. 6-OCF₃ analog |
HIV-1 Reverse Transcriptase | HIV-1 (E138K mutant) | 0.90 μM | 3.1-fold vs. Nevirapine |
DprE1 | M. tuberculosis H37Rv | 0.12 (MIC) | Comparable to Bedaquiline |
Bioisosteric replacement and electronic modulation drive optimization against resistance:
Table 3: Impact of Substituents on Bioactivity Against Resistant Pathogens
Position | Substituent | Bacterial Target (MIC mg/mL) | Viral Target (IC₅₀ μM) | Resistance Factor |
---|---|---|---|---|
Benzothiazole-6 | Cl | 0.024 (S. aureus) | 1.20 (RT) | 5.1-fold vs. OCF₃ |
Benzothiazole-6 | CN | 0.10 (MRSA) | 0.95 (RNase H) | 3.8-fold vs. H |
Benzothiazole-6 | Adamantan-1-yl | 0.05 (M. tuberculosis) | N/A | 8.0-fold vs. OCH₃ |
Phenyl-2 | Cl | 0.12 (L. monocytogenes) | 1.05 (RT) | 4.3-fold vs. 4-CH₃ |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7